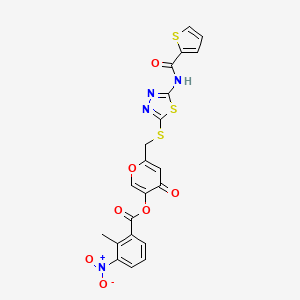
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C21H14N4O7S3 and its molecular weight is 530.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule with significant potential in biological research. Its structure incorporates multiple functional groups that may contribute to various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H12N4O7S3 with a molecular weight of approximately 516.52 g/mol. The IUPAC name is [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate. This compound features a pyran ring, thiadiazole moiety, and nitrobenzoate group which are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant antimicrobial properties. The presence of the thiophene and nitrobenzoate groups can enhance this activity by interfering with microbial cell wall synthesis or disrupting metabolic pathways.
Antitumor Activity
Similar compounds have shown potential antitumor effects. For instance, derivatives of thiadiazole have been documented to possess cytotoxic effects against various cancer cell lines. The interaction of the compound with cellular targets may disrupt critical signaling pathways involved in tumor growth and proliferation.
Enzyme Inhibition
One notable area of interest is the compound's potential as an acetylcholinesterase inhibitor. Studies have shown that certain thiadiazole derivatives exhibit potent inhibitory activity against this enzyme, which is crucial for neurotransmission. A study reported that some derivatives displayed IC50 values in the nanomolar range, indicating strong efficacy compared to standard drugs like donepezil .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes including condensation reactions between thiophene derivatives and pyran intermediates under controlled conditions. The complexity of its synthesis reflects the intricate nature of its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |
| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |
| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |
The unique combination of functional groups in This compound enhances its potential biological activities compared to structurally similar compounds.
Case Studies
- Acetylcholinesterase Inhibition : A recent study explored various derivatives of thiadiazole for their acetylcholinesterase inhibitory activity. The findings suggested that modifications to the thiadiazole ring could significantly enhance inhibitory potency .
- Antitumor Activity : Investigations into the cytotoxic effects of related pyran-thiadiazole compounds revealed promising results against several cancer cell lines, emphasizing the therapeutic potential of these structural motifs .
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O7S3/c1-11-13(4-2-5-14(11)25(29)30)19(28)32-16-9-31-12(8-15(16)26)10-34-21-24-23-20(35-21)22-18(27)17-6-3-7-33-17/h2-9H,10H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLRKXATSZCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














